3-Amino-6-methoxypicolinic acid 3-Amino-6-methoxypicolinic acid
Brand Name: Vulcanchem
CAS No.: 870971-19-0
VCID: VC1979880
InChI: InChI=1S/C7H8N2O3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,8H2,1H3,(H,10,11)
SMILES: COC1=NC(=C(C=C1)N)C(=O)O
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

3-Amino-6-methoxypicolinic acid

CAS No.: 870971-19-0

Cat. No.: VC1979880

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-methoxypicolinic acid - 870971-19-0

Specification

CAS No. 870971-19-0
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name 3-amino-6-methoxypyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H8N2O3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Standard InChI Key DDAPSAVXCBGGBC-UHFFFAOYSA-N
SMILES COC1=NC(=C(C=C1)N)C(=O)O
Canonical SMILES COC1=NC(=C(C=C1)N)C(=O)O

Introduction

Chemical Structure and Properties

3-Amino-6-methoxypicolinic acid features a pyridine ring with three functional groups: a carboxylic acid at position 2, an amino group at position 3, and a methoxy group at position 6. This unique arrangement of functional groups contributes to its distinctive chemical behavior and potential biological interactions.

Basic Chemical Information

PropertyValue
CAS Number870971-19-0
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
IUPAC Name3-amino-6-methoxypyridine-2-carboxylic acid
Standard InChIInChI=1S/C7H8N2O3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,8H2,1H3,(H,10,11)
SMILESCOC1=NC(=C(C=C1)N)C(=O)O

Physical Properties

The compound typically appears as a solid at room temperature. Based on its structural features, it is expected to be relatively polar due to the presence of amino and carboxylic acid groups, which can participate in hydrogen bonding. The computed XLogP3 value of 0.9 suggests moderate lipophilicity .

PropertyValue
Physical StateSolid
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass168.05349212 Da

Comparative Analysis with Related Compounds

Structural Analogs

CompoundStructure DifferencesKey Distinctions
Picolinic acidNo amino or methoxy substituentsParent compound, well-documented biological activities
3-Amino-5-methoxypicolinic acidMethoxy at position 5 instead of 6Positional isomer, potentially different biological activity profile
6-Methoxypicolinic acidNo amino group at position 3Simpler structure, potentially different biological interactions
4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsMore complex substitution patternEnhanced herbicidal activity reported in literature

Structure-Activity Relationships

The presence of the amino group at position 3 and methoxy group at position 6 likely confers specific biological properties to 3-amino-6-methoxypicolinic acid that distinguish it from other picolinic acid derivatives. These functional groups can:

  • Affect hydrogen bonding patterns and molecular recognition

  • Alter electron distribution across the pyridine ring

  • Influence metal chelation properties

  • Modify metabolic stability and pharmacokinetic properties

SupplierProduct Numbers/SpecificationsAvailable QuantitiesPrice Range (USD)
Biosynth CarbosynthFA15157325mg, 50mg, 100mg, 250mg$66-$397.50
AK ScientificZ26911g$656
VulcanchemVC1979880Research quantitiesNot specified
CymitQuimica54-OR345433100mg, 250mg, 1g€171-€575
AnichemNC13271g$120.00

Future Research Directions

Based on the current state of knowledge regarding 3-amino-6-methoxypicolinic acid, several promising research directions emerge:

Biological Activity Screening

Comprehensive screening of 3-amino-6-methoxypicolinic acid for various biological activities, particularly:

  • Antimicrobial properties against diverse pathogens

  • Anti-inflammatory effects in cellular and animal models

  • Neuroprotective potential in models of neurological disorders

  • Herbicidal activity against various weed species

Synthetic Methodology Development

Development of more efficient and environmentally friendly synthetic routes to 3-amino-6-methoxypicolinic acid and its derivatives, focusing on:

  • Green chemistry approaches

  • Catalytic methods

  • One-pot synthesis strategies

  • Continuous flow chemistry applications

Structural Modifications

Exploration of structural modifications to enhance specific properties:

  • Addition of functional groups to optimize biological activity

  • Development of prodrugs for improved pharmacokinetics

  • Creation of conjugates with other bioactive molecules

  • Investigation of metal complexes with enhanced activities

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